2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Catalog No.
S3247072
CAS No.
643746-43-4
M.F
C20H20N2O5S
M. Wt
400.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)th...

CAS Number

643746-43-4

Product Name

2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

IUPAC Name

2-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid

Molecular Formula

C20H20N2O5S

Molecular Weight

400.45

InChI

InChI=1S/C20H20N2O5S/c1-2-3-11-27-15-9-5-4-8-14(15)22-17(23)12-16(19(22)24)28-18-13(20(25)26)7-6-10-21-18/h4-10,16H,2-3,11-12H2,1H3,(H,25,26)

InChI Key

UUIUFWIVXOJINC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O

solubility

not available

2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known by its chemical name 2-(2,5-dioxo-pyrrolidin-3-ylsulfanyl)-nicotinic acid, is a compound characterized by its unique structure that integrates a nicotinic acid moiety with a dioxopyrrolidine and a thioether functional group. Its molecular formula is C10H8N2O4S, and it has a molar mass of 252.25 g/mol . The compound is classified as an irritant and is recognized for its potential biological activities and applications in medicinal chemistry.

Typical of both the pyrrolidinone and nicotinic acid functionalities. Key reaction types include:

  • Nucleophilic Substitution: The thioether group may participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction Reactions: The carbonyl groups in the dioxopyrrolidine can be reduced to alcohols or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Dioxopyrrolidine: This can be achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation: The introduction of the thioether functionality can be accomplished via nucleophilic substitution on an appropriate electrophile.
  • Coupling with Nicotinic Acid: Finally, coupling reactions between the dioxopyrrolidine derivative and nicotinic acid can yield the target compound.

Each step requires careful selection of reagents and conditions to ensure high yields and purity.

The applications of 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid are primarily in pharmaceutical research. Given its structural components:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting metabolic disorders or neurological conditions.
  • Biochemical Research: The compound could be useful in studying nicotinic receptors or related pathways due to its structural similarity to known bioactive compounds.

Interaction studies for 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid would focus on its binding affinity and activity at various biological targets. Such studies could include:

  • Receptor Binding Assays: To determine affinity for nicotinic acetylcholine receptors.
  • Enzyme Inhibition Studies: Assessing any inhibitory effects on enzymes involved in lipid metabolism or neurotransmitter degradation.

These studies are crucial for elucidating the compound's pharmacological profile.

Several compounds share structural similarities with 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methoxyphenyl DioxopyrrolidineC17H14N2O5SContains a methoxy group instead of butoxy; may exhibit different pharmacokinetics .
Nicotinic AcidC6H5NO2A simpler structure; well-studied for its role in metabolism .
6-Isopropylidenehydrazino Nicotinic AcidC12H14N4O4Contains a hydrazine moiety; potential for different biological interactions .

The uniqueness of 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid lies in its combination of a dioxopyrrolidine structure with a thioether linkage to nicotinic acid, potentially conferring distinct biological activities compared to simpler analogs.

The anti-inflammatory potential of 2-((1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been closely linked to its inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin biosynthesis. Molecular analyses suggest that the compound’s nicotinic acid group forms hydrogen bonds with catalytic residues in the COX-2 active site, including TYR-130 and ASP-125, which are critical for arachidonic acid binding [8]. The thioether bridge further stabilizes interactions with hydrophobic pockets formed by VAL-155 and PRO-156, reducing substrate accessibility [5] [8].

In enzymatic assays using recombinant COX-2, the compound demonstrated a half-maximal inhibitory concentration (IC~50~) of 18.7 μM, outperforming traditional nonsteroidal anti-inflammatory drugs like ibuprofen (IC~50~ = 32.4 μM) [5]. This enhanced efficacy may arise from its dual binding mode: the pyrrolidine-dione moiety disrupts the COX-2 dimer interface, while the 2-butoxyphenyl group occupies the membrane-binding domain, preventing enzyme translocation [8].

Receptor Binding Dynamics in Neurological Target Systems

The compound’s interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, have been explored due to structural similarities to nicotinic acid derivatives. Radioligand displacement assays revealed moderate affinity for α4β2 nAChRs (K~i~ = 450 nM), with the thioether linkage enhancing binding stability compared to non-sulfur analogs [6]. Molecular dynamics simulations indicate that the pyrrolidine-dione ring adopts a chair conformation, allowing the nicotinic acid group to engage in π-π stacking with TYR-126 of the β2 subunit [6].

Notably, the compound acts as a positive allosteric modulator (PAM) at α4β2 nAChRs, increasing acetylcholine-evoked currents by 140% at 10 μM [9]. This modulation is attributed to its binding at the intrasubunit interface, which stabilizes the receptor’s open-state conformation [9]. Such activity suggests potential applications in cognitive disorders, though its lack of intrinsic agonist activity distinguishes it from nicotine [6] [9].

Molecular Docking Studies with COX-2 Isoforms

Docking simulations using the COX-2 crystal structure (PDB: 5IKT) have clarified the stereoelectronic requirements for inhibition. The nicotinic acid carboxylate group forms salt bridges with ARG-120 (bond length: 2.9 Å), while the 2-butoxyphenyl substituent occupies a hydrophobic cleft near LEU-352 (Figure 1) [5] [8]. Comparative analyses with COX-1 revealed 23-fold selectivity for COX-2, driven by stronger van der Waals interactions with VAL-349 (COX-2) versus ILE-345 (COX-1) [8].

Binding ParameterCOX-2 InteractionCOX-1 Interaction
Hydrogen Bonds4 (ARG-120, TYR-130, ASP-125)2 (TYR-115, ARG-116)
Hydrophobic Contacts8 (VAL-155, LEU-352, etc.)5 (ILE-345, PHE-518)
Calculated ΔG (kcal/mol)-9.2-6.7

Table 1. Comparative docking parameters for COX-1 and COX-2 isoforms [5] [8].

Redox Modulation Mechanisms in Cellular Models

The thioether (-S-) group in 2-((1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid confers redox-active properties, as demonstrated in macrophage models. At 50 μM, the compound reduced intracellular reactive oxygen species (ROS) by 62% via glutathione (GSH) regeneration, measured using a 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay . Nuclear factor erythroid 2-related factor 2 (Nrf2) translocation assays confirmed upregulation of antioxidant response element (ARE)-driven genes, including HO-1 and NQO1, at 24-hour exposure .

Notably, the pyrrolidine-dione core undergoes reversible two-electron reduction in the presence of NADPH, generating a dihydrothiophene intermediate that scavenges superoxide radicals (O~2~^- −^) . This dual mechanism—direct radical quenching and epigenetic modulation of antioxidant genes—positions the compound as a promising candidate for oxidative stress-related pathologies.

Impact of Aryl Substituent Positioning on Pharmacological Efficacy

The aryl substituent positioning within the 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid scaffold demonstrates profound effects on pharmacological activity and selectivity profiles. Ortho-positioned substituents, particularly the 2-butoxy group, exhibit enhanced binding affinity with a binding affinity of 45.2 nM and superior selectivity index of 15.2 compared to para-substituted analogs [1] . This positional advantage stems from the steric and electronic complementarity between the ortho-butoxy group and the binding pocket architecture of target proteins.

Electronic effects play a crucial role in determining pharmacological efficacy. Electron-donating substituents such as 2-butoxy, 4-methoxy, and 4-methyl groups generally provide better binding profiles than electron-withdrawing groups like nitro and halogen substituents [3] [4]. The 2,3-dichlorophenyl derivative represents a notable exception, achieving the highest binding affinity (28.3 nM) and selectivity index (22.1) among tested compounds [1]. This exceptional performance results from the synergistic effect of dual chlorine substitution creating an optimal electronic environment for target interaction.

Lipophilicity optimization emerges as a critical parameter influencing pharmacological efficacy. The 2-butoxyphenyl derivative demonstrates optimal lipophilicity (LogP = 3.2) that facilitates membrane penetration while maintaining aqueous solubility necessary for bioavailability . Para-substituted analogs show reduced lipophilicity values, with the 4-nitrophenyl derivative exhibiting the lowest LogP (2.1) and correspondingly reduced binding affinity (125.0 nM) [5] [6].

Steric hindrance effects significantly impact binding interactions. Ortho-substituted derivatives benefit from favorable steric complementarity with target binding sites, as evidenced by the superior performance of 2-butoxy and 2-chloro substitutions compared to their para-positioned counterparts [7] [8]. The conformational restriction imposed by ortho-substitution enhances binding specificity through reduced conformational entropy penalties upon target engagement.

Thioether Bridge Configuration Influences on Target Selectivity

The thioether bridge configuration represents a critical determinant of target selectivity and binding characteristics within the 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid framework. Linear thioether configurations demonstrate moderate target selectivity with IC50 values of 2.8 μM, primarily through induced fit binding mechanisms that accommodate conformational flexibility [9] [10].

Branched thioether configurations significantly enhance target selectivity, achieving IC50 values of 0.94 μM through conformational selection mechanisms [11] [12]. The branching introduces stereoelectronic constraints that favor specific target interactions while disfavoring off-target binding. This selectivity enhancement results from the preorganization effect, where the branched configuration adopts conformations complementary to the target binding site.

Cyclic thioether constraints represent the most selective configuration, achieving IC50 values of 0.43 μM with very high target selectivity [13] [14]. The cyclic constraint eliminates conformational flexibility, creating a rigid binding pharmacophore that operates through lock-and-key mechanisms. This rigidity enhancement contributes to exceptional metabolic stability and prolonged biological activity.

Oxidized sulfur derivatives demonstrate markedly reduced activity profiles. Sulfoxide derivatives exhibit IC50 values of 15.2 μM with low target selectivity, while sulfone derivatives show IC50 values of 45.6 μM with very low selectivity [15]. The electronic perturbation introduced by sulfur oxidation disrupts the optimal electronic environment necessary for target recognition.

Thioester variants provide an alternative configuration with moderate selectivity (IC50 = 1.7 μM) through competitive binding mechanisms [16]. The carbonyl insertion within the thioester linkage creates additional hydrogen bonding opportunities while maintaining conformational flexibility suitable for diverse target interactions.

Comparative Analysis with Bromophenyl/Methylphenyl Analog Derivatives

Comparative analysis reveals distinct structure-activity relationships among halogenated and methylated phenyl analogs relative to the 2-butoxyphenyl reference compound. Bromophenyl analogs demonstrate intermediate potency (IC50 = 65.4 nM) with moderate selectivity ratios (11.4) and medium metabolic clearance rates [17] [18]. The stereoelectronic properties of bromine contribute to enhanced lipophilicity (molecular weight = 425.3) while maintaining reasonable oral bioavailability (45.2%).

Methylphenyl analogs exhibit reduced potency (IC50 = 92.1 nM) but improved oral bioavailability (62.8%) due to their lower molecular weight (342.4) [19] [20]. The methyl substitution provides electron-donating effects that enhance binding affinity while reducing metabolic stability, resulting in shorter half-lives (2.1 hours). This profile suggests utility for applications requiring rapid onset and clearance.

Fluorophenyl analogs demonstrate superior potency (IC50 = 38.7 nM) and selectivity ratios (18.9) among halogenated derivatives [21] [22]. The unique properties of fluorine, including its size similarity to hydrogen and strong electron-withdrawing effects, create optimal binding interactions with target proteins. Enhanced metabolic stability contributes to extended half-lives (5.7 hours) and improved oral bioavailability (51.7%).

Chlorophenyl analogs provide balanced properties with moderate potency (IC50 = 72.9 nM) and selectivity (12.6) [23] [24]. The chlorine substitution offers optimal balance between electronic effects and steric properties, resulting in intermediate molecular weights (412.8) and moderate pharmacokinetic profiles. This balance makes chlorophenyl analogs suitable for applications requiring sustained activity.

Methoxyphenyl analogs demonstrate moderate potency (IC50 = 78.5 nM) with enhanced oral bioavailability (55.6%) due to favorable hydrogen bonding properties [25] [26]. The methoxy group provides electron-donating effects while introducing additional hydrogen bonding opportunities that enhance solubility and bioavailability. However, metabolic vulnerability of the methoxy group results in moderate half-lives (2.9 hours).

Three-Dimensional Pharmacophore Modeling Approaches

Three-dimensional pharmacophore modeling provides comprehensive insights into the spatial requirements for biological activity of 2-((1-(2-Butoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid derivatives. The core pharmacophore model comprises seven essential features: hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, positive ionizable groups, negative ionizable groups, and excluded volumes [27] [28].

Hydrogen bond acceptor features demonstrate the highest importance scores (0.92) with spatial coordinates at (-1.23, 2.34, -2.89) and tolerance radius of 1.2 Å [29] [30]. This feature corresponds to the nicotinic acid carboxyl group and pyrrolidinone carbonyls, which establish critical interactions with target protein residues. The precise spatial positioning requirements reflect the stereospecific nature of these interactions in determining biological activity.

Aromatic ring features occupy coordinates (0.89, -3.21, 1.67) with importance scores of 0.88 and tolerance radius of 1.8 Å [31]. The phenyl ring positioning creates π-π stacking interactions with aromatic residues in target binding sites. The larger tolerance radius accommodates conformational flexibility while maintaining essential aromatic interactions.

Hydrogen bond donor features at coordinates (2.45, -0.87, 1.23) with importance scores of 0.85 represent critical binding determinants [32]. These donors, primarily associated with the nicotinic acid system, establish electrostatic interactions with negatively charged residues. The tolerance radius of 1.5 Å allows for minor conformational adjustments while preserving binding efficacy.

Hydrophobic regions centered at (4.67, -1.56, 0.45) with importance scores of 0.78 accommodate lipophilic interactions with nonpolar residues [33]. The larger tolerance radius (2.0 Å) reflects the conformational flexibility of hydrophobic interactions, allowing for induced fit binding mechanisms. These regions primarily involve the butoxyphenyl and pyrrolidinone moieties.

Ionizable features demonstrate moderate importance scores (0.67-0.73) with distinct spatial requirements [34] [35]. Positive ionizable groups at (-2.34, 1.45, -1.23) correspond to protonated nitrogen centers, while negative ionizable groups at (3.12, -2.67, 2.34) represent deprotonated carboxyl groups. These features establish electrostatic complementarity with target binding sites.

Excluded volume features at (-0.78, 4.33, -1.89) with importance scores of 0.54 define steric constraints that prevent binding of inactive conformations [36]. The large tolerance radius (3.0 Å) accommodates various substituent modifications while maintaining the essential pharmacophore geometry. These constraints guide structure-based drug design efforts toward active conformations.

XLogP3

3.1

Dates

Last modified: 08-19-2023

Explore Compound Types